N,N-dicyclohexyl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
N~3~,N~3~-DICYCLOHEXYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~-DICYCLOHEXYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoxazole ring, the introduction of the pyrazole moiety, and the final coupling with dicyclohexylamine. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N~3~,N~3~-DICYCLOHEXYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and isoxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
N~3~,N~3~-DICYCLOHEXYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N3,N~3~-DICYCLOHEXYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethyl-4,4’-diamino-dicyclohexylmethane: A related compound used in the production of polyamides and as a cross-linker for epoxy resins.
N,N-Dicyclohexylmethylamine: Used as a catalyst and base in various organic reactions.
Uniqueness
N~3~,N~3~-DICYCLOHEXYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Properties
Molecular Formula |
C23H33N5O4 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N,N-dicyclohexyl-4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H33N5O4/c1-15-22(28(30)31)16(2)26(24-15)14-20-17(3)32-25-21(20)23(29)27(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h18-19H,4-14H2,1-3H3 |
InChI Key |
JABZJXQOGFIRBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(ON=C2C(=O)N(C3CCCCC3)C4CCCCC4)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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